molecular formula C6H16ClO4P B14301390 Diethyl(dimethyl)phosphanium perchlorate CAS No. 111928-14-4

Diethyl(dimethyl)phosphanium perchlorate

Cat. No.: B14301390
CAS No.: 111928-14-4
M. Wt: 218.61 g/mol
InChI Key: NJZIHFFGEVVWJN-UHFFFAOYSA-M
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Description

Diethyl(dimethyl)phosphanium perchlorate is an organophosphorus compound with the molecular formula C6H16ClO4P It is a quaternary phosphonium salt, which means it contains a positively charged phosphorus atom bonded to four organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl(dimethyl)phosphanium perchlorate can be synthesized through the reaction of diethyl(dimethyl)phosphine with perchloric acid. The reaction typically occurs under controlled conditions to ensure safety and yield. The general reaction is as follows:

(C2H5)2(CH3)2P+HClO4(C2H5)2(CH3)2P+ClO4(C_2H_5)_2(CH_3)_2P + HClO_4 \rightarrow (C_2H_5)_2(CH_3)_2P^+ClO_4^- (C2​H5​)2​(CH3​)2​P+HClO4​→(C2​H5​)2​(CH3​)2​P+ClO4−​

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is typically carried out in specialized reactors designed to handle such hazardous materials.

Chemical Reactions Analysis

Types of Reactions

Diethyl(dimethyl)phosphanium perchlorate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Diethyl(dimethyl)phosphanium perchlorate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(dimethyl)phosphanium perchlorate involves its interaction with various molecular targets. The positively charged phosphorus atom can interact with nucleophiles, leading to the formation of new chemical bonds. The compound can also participate in redox reactions, influencing the oxidation state of other molecules.

Comparison with Similar Compounds

Similar Compounds

    Triethylphosphine: Another quaternary phosphonium salt with similar reactivity.

    Tetramethylphosphonium chloride: A related compound with different alkyl groups attached to the phosphorus atom.

Uniqueness

Diethyl(dimethyl)phosphanium perchlorate is unique due to its specific combination of ethyl and methyl groups attached to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity compared to other phosphonium salts.

Properties

CAS No.

111928-14-4

Molecular Formula

C6H16ClO4P

Molecular Weight

218.61 g/mol

IUPAC Name

diethyl(dimethyl)phosphanium;perchlorate

InChI

InChI=1S/C6H16P.ClHO4/c1-5-7(3,4)6-2;2-1(3,4)5/h5-6H2,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

NJZIHFFGEVVWJN-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C)(C)CC.[O-]Cl(=O)(=O)=O

Origin of Product

United States

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